

# Application Notes and Protocols: Deoxyfluorination of Primary Alcohols with SulfoxFluor

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## Compound of Interest

Compound Name: **SulfoxFluor**

Cat. No.: **B6592572**

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## Introduction

Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a critical transformation in medicinal chemistry and drug development. The introduction of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity.<sup>[1]</sup> **SulfoxFluor** (N-tosyl-4-chlorobenzenesulfonimidoyl fluoride) has emerged as a superior reagent for this purpose due to its high reactivity, operational simplicity, broad functional group tolerance, and high selectivity for fluorination over elimination.<sup>[2][3][4]</sup> This bench-stable, crystalline solid can be handled under air and offers a rapid and efficient method for the deoxyfluorination of primary alcohols at room temperature.<sup>[2]</sup>

## Advantages of SulfoxFluor

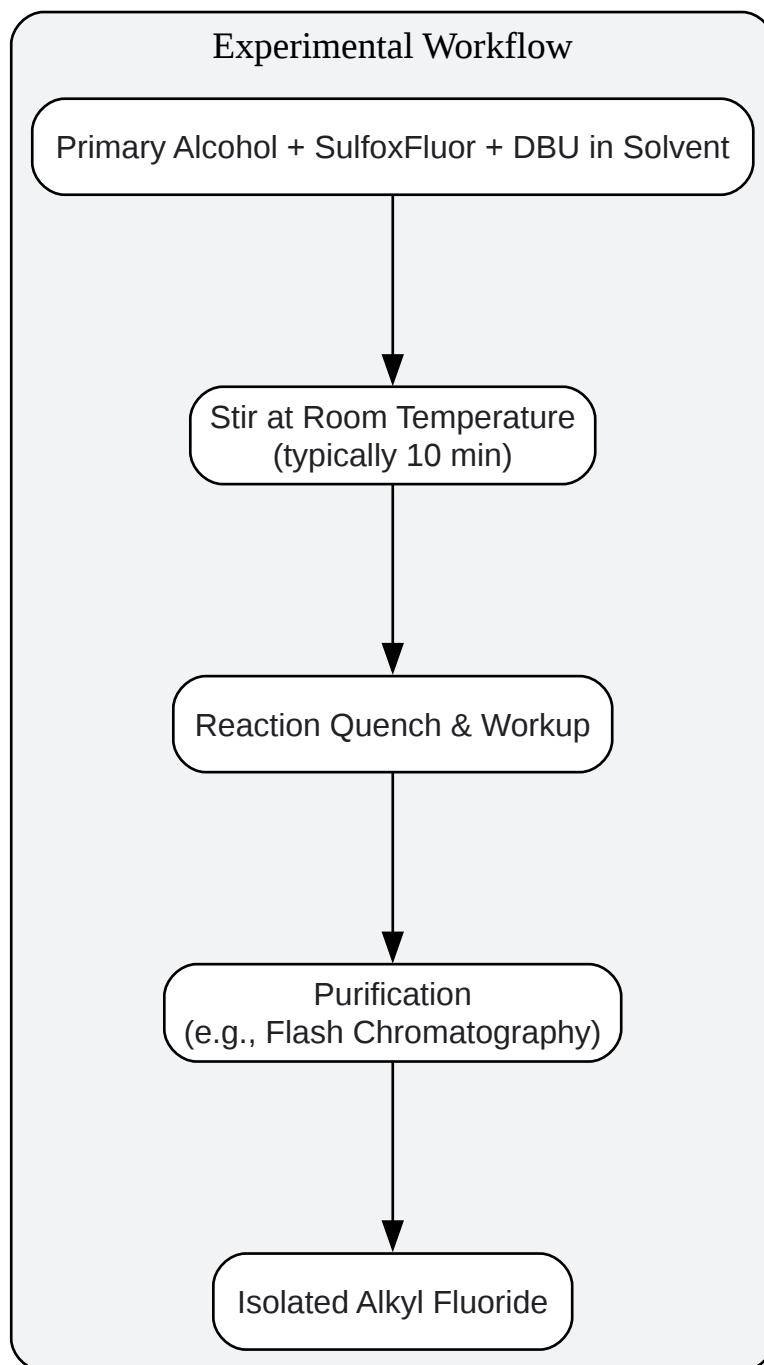
Compared to other deoxyfluorination reagents, **SulfoxFluor** presents several key advantages:

- **High Reactivity and Speed:** Deoxyfluorination of primary alcohols is often complete within 10 minutes at room temperature.<sup>[2]</sup>
- **Mild Reaction Conditions:** The reaction proceeds efficiently without the need for high temperatures.<sup>[4]</sup>

- **High Selectivity:** **SulfoxFluor** shows a high preference for fluorination over undesired elimination reactions, even with substrates prone to elimination.[2][4]
- **Broad Functional Group Tolerance:** The reagent is compatible with a wide array of functional groups, including esters, ketones, amides, and various protecting groups.[1][2]
- **Stability and Safety:** **SulfoxFluor** is a stable crystalline solid that is not sensitive to air or moisture, making it easier and safer to handle than many other fluorinating agents.[2]
- **Fluorine Economy:** It is considered more fluorine-economical than reagents like perfluorobutanesulfonyl fluoride (PBSF).[2]

## Reaction Mechanism and Workflow

The deoxyfluorination of a primary alcohol with **SulfoxFluor** proceeds through a proposed multi-step mechanism initiated by the deprotonation of the alcohol.

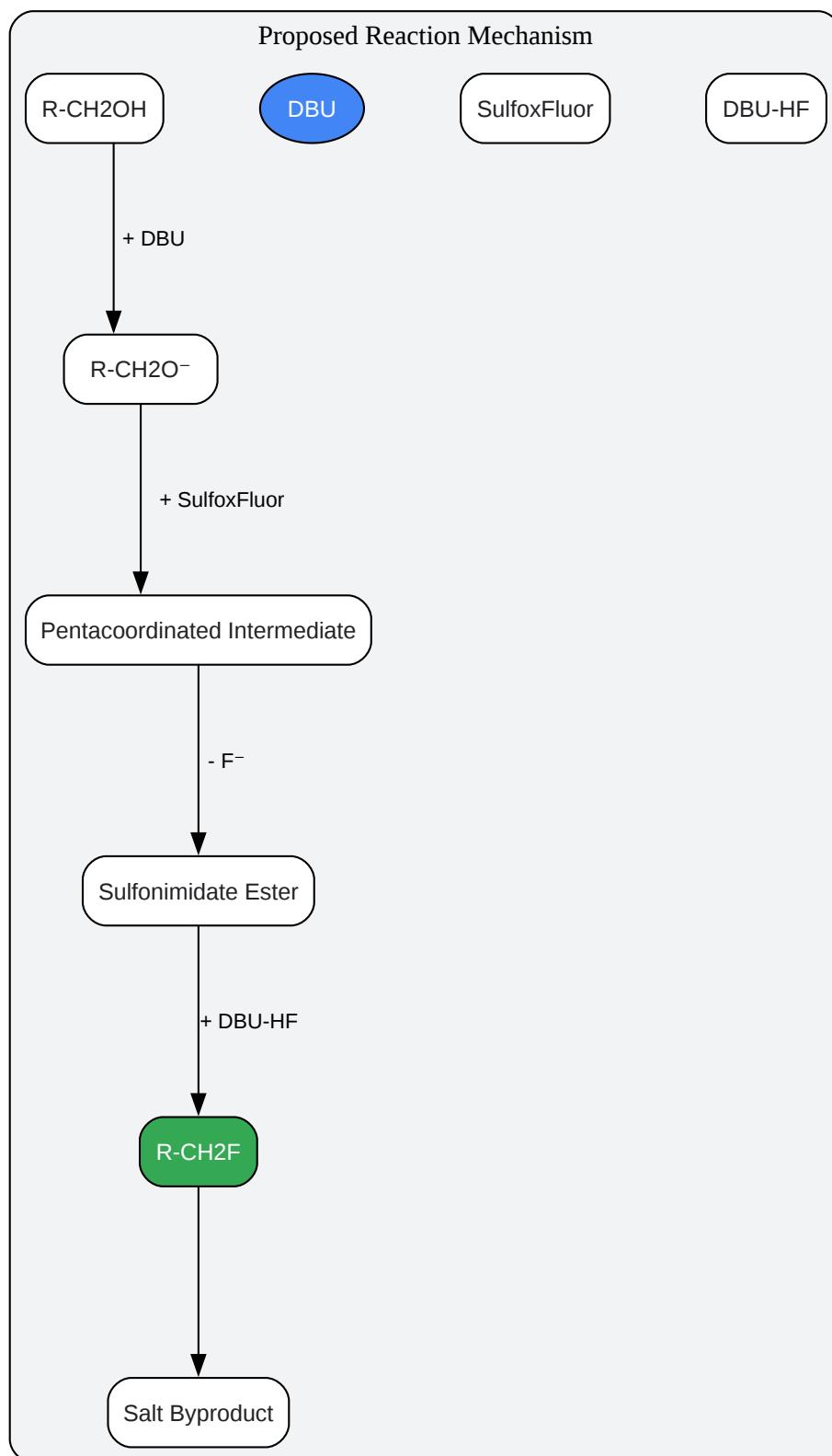


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Caption: General experimental workflow for deoxyfluorination.

The reaction is initiated by a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which deprotonates the primary alcohol. The resulting alkoxide then attacks the electrophilic sulfur

center of **SulfoxFluor**. This is followed by the displacement of the sulfonimidate leaving group by a fluoride ion to yield the final alkyl fluoride product.



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Caption: Proposed mechanism for deoxyfluorination with **SulfoxFluor**.

## Experimental Protocols

### General Protocol for Deoxyfluorination of Primary Alcohols

This protocol is a general guideline and may require optimization for specific substrates.

#### Materials:

- Primary alcohol (1.0 equiv)
- **SulfoxFluor** (1.2 equiv)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv)
- Anhydrous solvent (e.g., Toluene, Acetonitrile)
- Optional: Tetrabutylammonium fluoride trihydrate (TBAF·3H<sub>2</sub>O) or TBAF(tBuOH)<sub>4</sub> (1.0 equiv) for substrates prone to side reactions.
- Reaction vessel (e.g., oven-dried round-bottom flask) with a magnetic stir bar
- Inert atmosphere (Nitrogen or Argon)

#### Procedure:

- To an oven-dried reaction vessel under an inert atmosphere, add the primary alcohol (0.2 mmol, 1.0 equiv) and **SulfoxFluor** (0.24 mmol, 1.2 equiv).
- Add anhydrous solvent (e.g., Toluene, 1.0 mL) and stir the mixture at room temperature.
- Add DBU (0.24 mmol, 1.2 equiv) to the reaction mixture.
- Stir the reaction at room temperature for 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification. The salt byproduct often precipitates and can be partially removed by filtration if necessary.
- Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.

Note on a Potential Side Reaction: For some primary alcohols, N-alkylation of DBU by the reactive sulfonimidate ester intermediate can occur, reducing the yield of the desired alkyl fluoride. This can be mitigated by the addition of an external fluoride source, such as TBAF(*t*BuOH)<sub>4</sub> (1.0 equiv), which can improve yields by 10-20%.<sup>[2]</sup>

## Substrate Scope and Yields

**SulfoxFluor** has been successfully applied to a wide range of primary alcohols, demonstrating its broad utility. The following table summarizes the reported yields for the deoxyfluorination of various primary alcohols.

Entry	Substrate (Primary Alcohol)	Yield (%)	Conditions
1	4-Phenylbutan-1-ol	85	SulfoxFluor (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min
2	3-Phenylpropan-1-ol	88	SulfoxFluor (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min
3	2-Phenylethanol	75	SulfoxFluor (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min
4	Cinnamyl alcohol	82	SulfoxFluor (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min
5	Geraniol	71	SulfoxFluor (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min
6	4-Methoxybenzyl alcohol	92	SulfoxFluor (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min
7	4-Nitrobenzyl alcohol	85	SulfoxFluor (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min
8	2-(4-Fluorophenyl)ethanol	57*	SulfoxFluor (1.2 eq), DBU (1.2 eq), MeCN, RT, 10 min

\*Yields are based on isolated product as reported in the literature.<sup>[2]</sup> \*The reaction of 2-(4-fluorophenyl)ethanol afforded the fluorination product with a fluorination/elimination selectivity of up to 15:1.<sup>[2]</sup>

## Conclusion

The deoxyfluorination of primary alcohols using **SulfoxFluor** is a robust and efficient method for the synthesis of alkyl fluorides.<sup>[2]</sup> Its operational simplicity, mild reaction conditions, and high selectivity make it an invaluable tool for researchers in organic synthesis and drug discovery. The straightforward protocol and tolerance of various functional groups allow for its broad application, including in late-stage functionalization of complex molecules.

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